4-(4-deoxy-beta-D-gluc-4-enosyluronic acid)-D-galacturonic acid
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Overview
Description
4-(4-deoxy-beta-D-gluc-4-enosyluronic acid)-D-galacturonic acid is a D-galacturonic acid having a 4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid moiety attached at the 4-position. It is a conjugate acid of a 4-(4-deoxy-beta-D-gluc-4-enosyluronate)-D-galacturonate(2-).
Scientific Research Applications
Analytical Method Development
- A high-performance liquid chromatographic method was developed for the analysis of hyaluronic acid and chondroitin sulfate isomers, utilizing compounds including 2-acetamido-2-deoxy-3-O-(beta-D-gluco-4-enepyranosyluronic acid)-D-galactose (Gherezghiher et al., 1987) (Gherezghiher et al., 1987).
Glycoconjugate Synthesis
- Glycoconjugates of poly(styrene-co-maleic anhydride) were synthesized with derivatives like 1-amino-1-deoxy-beta-D-glucose, demonstrating potential for various biological applications (Donati et al., 2002) (Donati et al., 2002).
Enzymatic Degradation Studies
- Research on Erwinia carotovora revealed an enzyme that degrades unsaturated digalacturonic acid into molecules of 4-deoxy-5-hexoseulose uronic acid, contributing to the understanding of pectic substance metabolism (Morán et al., 1968) (Morán et al., 1968).
Clinical Study Applications
- A study developed a high-performance liquid chromatography (HPLC) method for determining endogenous glycosaminoglycans derived disaccharides in human plasma, significant for clinical research (Upreti et al., 2006) (Upreti et al., 2006).
Synthetic Chemistry
- The multigram synthesis of disaccharide repeating units of chondroitin 4- and 6-sulfates was reported, highlighting the advanced synthetic techniques in carbohydrate chemistry (Jacquinet et al., 1998) (Jacquinet et al., 1998).
N-Glycopeptide Synthesis
- A study on Fmoc-protected, glycosylated asparagines aimed to enhance the synthesis of biologically active N-glycopeptides, a significant stride in peptide chemistry (Urge et al., 1992) (Urge et al., 1992).
Properties
Molecular Formula |
C12H16O12 |
---|---|
Molecular Weight |
352.25 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H16O12/c13-2-1-3(9(17)18)22-12(4(2)14)24-7-5(15)6(16)11(21)23-8(7)10(19)20/h1-2,4-8,11-16,21H,(H,17,18)(H,19,20)/t2-,4+,5+,6+,7+,8-,11?,12-/m0/s1 |
InChI Key |
LLVVMXFNKAHVEZ-HFKJOTJWSA-N |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@@H]([C@H](C(O[C@@H]2C(=O)O)O)O)O)C(=O)O |
SMILES |
C1=C(OC(C(C1O)O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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